molecular formula C10H17NO B3038116 4-Aminoadamantan-1-ol CAS No. 75375-89-2

4-Aminoadamantan-1-ol

Cat. No. B3038116
Key on ui cas rn: 75375-89-2
M. Wt: 167.25 g/mol
InChI Key: HMPCLMSUNVOZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728029B2

Procedure details

5-Hydroxy-adamantan-2-one (15 g, 90.24 mmol, International Specialty) and Pd/C (1.498 g, Degussa 19985880, 5%, 50% water) were added to a Parr reactor, followed by ammonia in methanol solution (7N, 300.4 ml, 2.1 mol). The reactor was pressurized with hydrogen at 200-250 psi for 18 h. The mixture was then filtered over a pad of celite and concentrated in vacuo to give 4-amino-adamantan-1-ol (15.15 g, 4/1=trans/cis by NMR-D2O) as a white solid. This material is used directly without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
1.498 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([C:5]3=O)[CH2:3]1)[CH2:9]2.[NH3:13].CO.[H][H]>[Pd]>[NH2:13][CH:5]1[CH:6]2[CH2:11][C:2]3([OH:1])[CH2:9][CH:8]([CH2:10][CH:4]1[CH2:3]3)[CH2:7]2

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC12CC3C(C(CC(C1)C3)C2)=O
Name
Quantity
1.498 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
300.4 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered over a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1C2CC3(CC(CC1C3)C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07728029B2

Procedure details

5-Hydroxy-adamantan-2-one (15 g, 90.24 mmol, International Specialty) and Pd/C (1.498 g, Degussa 19985880, 5%, 50% water) were added to a Parr reactor, followed by ammonia in methanol solution (7N, 300.4 ml, 2.1 mol). The reactor was pressurized with hydrogen at 200-250 psi for 18 h. The mixture was then filtered over a pad of celite and concentrated in vacuo to give 4-amino-adamantan-1-ol (15.15 g, 4/1=trans/cis by NMR-D2O) as a white solid. This material is used directly without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
1.498 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([C:5]3=O)[CH2:3]1)[CH2:9]2.[NH3:13].CO.[H][H]>[Pd]>[NH2:13][CH:5]1[CH:6]2[CH2:11][C:2]3([OH:1])[CH2:9][CH:8]([CH2:10][CH:4]1[CH2:3]3)[CH2:7]2

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC12CC3C(C(CC(C1)C3)C2)=O
Name
Quantity
1.498 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
300.4 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered over a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1C2CC3(CC(CC1C3)C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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